Hexanediamide, N,N'-dibutyl-

Vue d'ensemble

Description

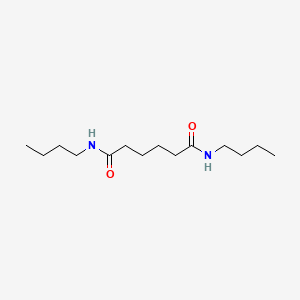

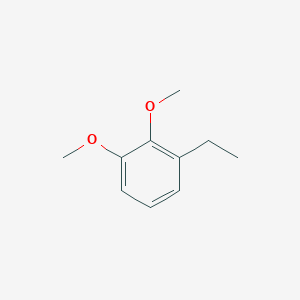

Hexanediamide, N,N’-dibutyl-, also known as DBH, is a nitrogen-containing organic compound that belongs to the family of amides. The compound has a molecular formula of C14H28N2O2 .

Synthesis Analysis

DBH can be synthesized by the reaction of adipic acid dihydrazide with n-butanol in the presence of a catalyst. The reaction yields DBH and water as byproducts .Molecular Structure Analysis

The molecular structure of Hexanediamide, N,N’-dibutyl- is represented by the formula C14H29NO . The IUPAC Standard InChI is InChI=1S/C14H29NO/c1-4-7-10-11-14(16)15(12-8-5-2)13-9-6-3/h4-13H2,1-3H3 .Physical And Chemical Properties Analysis

DBH is a clear, colorless, hygroscopic liquid with a slightly unpleasant odor. It has a molecular weight of 236.33 g/mol, a boiling point of 268 °C, and a melting point of -40 to -39 °C. DBH is slightly soluble in water and soluble in most organic solvents.Applications De Recherche Scientifique

Spent Fuel Reprocessing

N,N’-Dibutylhexanediamide has been extensively studied as an extractant for spent fuel reprocessing . It is considered a potential alternative to tri-n-butyl phosphate (TBP), which has several drawbacks, such as vulnerability to high radiation fields and the generation of large volumes of secondary radioactive waste .

Synthesis of Heterocycles and Acyclic Systems

N,N’-Dialkyl amides, including N,N’-dibutylhexanediamide, have been identified as versatile synthons for the synthesis of heterocycles and acyclic systems . They can be used to generate different functional groups, contributing to the diversity and complexity of the synthesized structures .

Production of Elastomers, Thermoplastics, and Coatings

N,N’-Dibutylhexanediamide is used as a chain extender in the production of elastomers, thermoplastics, and coatings. Its unique properties make it a valuable component in these materials.

Crosslinking Agent for Thermosetting Plastics

In addition to its role as a chain extender, N,N’-dibutylhexanediamide can also be used as a crosslinking agent in the production of thermosetting plastics. This application takes advantage of its reactivity with other components of the plastic.

Amination Reactions

N,N’-Dialkyl amides, including N,N’-dibutylhexanediamide, have been used in amination reactions . These reactions are crucial in the synthesis of a wide range of organic compounds .

Formylation Reactions

N,N’-Dialkyl amides can also be used in formylation reactions . These reactions are important in the synthesis of aldehydes, which are key intermediates in many synthetic pathways .

Methylene Group Generation

N,N’-Dialkyl amides can be used to generate methylene groups . This is particularly useful in the synthesis of methylene-bridged compounds .

Cyanation Reactions

N,N’-Dialkyl amides have been used in cyanation reactions . These reactions are important in the synthesis of nitriles, which are valuable intermediates in organic synthesis .

Safety and Hazards

DBH is considered harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to handle it with protective gloves/protective clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N,N'-dibutylhexanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-3-5-11-15-13(17)9-7-8-10-14(18)16-12-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUAOVRJMDDTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCCC(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394435 | |

| Record name | Hexanediamide, N,N'-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10472-27-2 | |

| Record name | Hexanediamide, N,N'-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-](/img/structure/B3045245.png)